N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a pyridine ring and a thiadiazole ring, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of ethylamine with 5-(3-pyridinyl)-1,3,4-thiadiazole-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives, such as:
N-Methyl-N-(3-pyridinyl)acetamide: Similar in structure but with a methyl group instead of an ethyl group.
N-(5-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Contains an imidazo[2,1-b]thiazole scaffold and shows cytotoxic activity against cancer cell lines.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C11H12N4OS |
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Molecular Weight |
248.31 g/mol |
IUPAC Name |
N-ethyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H12N4OS/c1-3-15(8(2)16)11-14-13-10(17-11)9-5-4-6-12-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
UMXOUIXYKZRWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C |
Origin of Product |
United States |
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